tert-Butylamine

Beschreibung

Overview of tert-Butylamine's Significance in Chemical Science

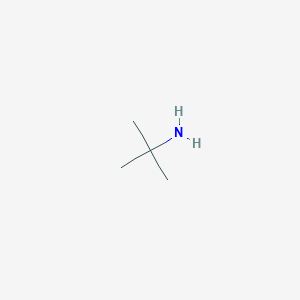

This compound, systematically named 2-methylpropan-2-amine, is a primary aliphatic amine with the chemical formula (CH₃)₃CNH₂. wikipedia.org It is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of other organic compounds and materials. fiveable.me Its significance in chemical science stems from a unique combination of steric and electronic properties. The bulky tertiary butyl group attached to the amino group creates significant steric hindrance, which influences its reactivity and makes it less nucleophilic compared to other primary amines. fiveable.me This steric bulk allows for selective reactions with specific functional groups, often preventing unwanted side reactions. fiveable.me

Despite the steric hindrance, this compound is a relatively strong base due to the inductive effect of its three methyl groups, which push electron density towards the nitrogen atom and stabilize the resulting conjugate acid. fiveable.me This combination of properties makes it a valuable reagent in organic synthesis. It is widely used as an intermediate in the preparation of pharmaceuticals, agrochemicals, and industrial chemicals. wikipedia.orgvinatiorganics.com For instance, it is a precursor for the synthesis of rubber accelerators like N-tert-butyl-2-benzothiazylsulfenamide, and various pesticides, including terbacil (B128106) and terbutryn. wikipedia.org In pharmacology, it is used as a counter-ion in drug substances, such as in perindopril (B612348) erbumine. wikipedia.orgvinatiorganics.com Research has also explored its use in mixed complexes with platinum and amino acids, which have shown potential anti-tumor properties. sigmaaldrich.com Furthermore, it functions as an effective solvent for removing surfactant capping agents from the surface of nanoparticles. sigmaaldrich.com

Historical Context of this compound Research and Development

The synthesis and study of this compound are closely linked to the development of fundamental reactions in organic chemistry. A historically significant method for its preparation is the Ritter reaction, named after John J. Ritter. wikipedia.org This reaction transforms an alkene, such as isobutylene (B52900), into an N-alkyl amide using a nitrile (like hydrogen cyanide) in the presence of a strong acid; the resulting amide is then hydrolyzed to yield the primary amine. wikipedia.orgopenochem.org While effective, this classic method has drawbacks, notably the use of highly toxic hydrogen cyanide and the generation of significant salt waste during neutralization. wikipedia.orgwikipedia.org

In laboratory settings, alternative preparations have been developed, including the hydrogenolysis of 2,2-dimethylethylenimine and the cleavage of tert-butylphthalimide. wikipedia.orgorgsyn.org The direct hydrolysis of tert-butylurea (B72671) also presents a convenient method for its synthesis. orgsyn.org

For commercial and industrial-scale production, more efficient and safer methods have been pursued. The modern commercial process often involves the direct amination of isobutylene with ammonia (B1221849), utilizing zeolite catalysts. wikipedia.orgvinatiorganics.com This method avoids the hazardous reagents of the traditional Ritter synthesis. wikipedia.org Ongoing research continues to seek improved synthesis routes with higher yields and better environmental profiles, such as processes using methyl tert-butyl ether (MTBE) and urea (B33335) to circumvent the use of cyanides. google.com

Isomeric Considerations: n-Butylamine, sec-Butylamine, and Isobutylamine in Comparative Studies

This compound is one of four structural isomers of butylamine (B146782), all sharing the molecular formula C₄H₁₁N. wikipedia.org The others are n-butylamine, sec-butylamine, and isobutylamine. wikipedia.orgwikipedia.org The distinct arrangement of the butyl group in each isomer leads to significant differences in their physical and chemical properties, which are often subjects of comparative studies in chemical research. ias.ac.in

The primary structural difference is the degree of branching at the carbon atom bonded to the amino group. This branching influences intermolecular forces, steric hindrance, and basicity.

Physical Properties: The boiling point is heavily influenced by molecular shape. The linear n-butylamine has the highest boiling point among the isomers due to its larger surface area, which allows for stronger intermolecular van der Waals forces. In contrast, the highly branched, more spherical structure of this compound results in a smaller surface area and weaker van der Waals forces, leading to the lowest boiling point of the four isomers. vinatiorganics.comwikipedia.org

Chemical Properties (Basicity): In the gas phase, the basicity of amines generally follows the order of tertiary > secondary > primary, due to the electron-donating (+I) effect of the alkyl groups which stabilizes the positive charge on the protonated amine. ncert.nic.in However, in aqueous solution, the trend is more complex due to the interplay of the inductive effect, steric hindrance, and solvation effects. Steric hindrance from the bulky tert-butyl group can impede the approach of a proton and limit the solvation (stabilization by water molecules) of the resulting conjugate acid, which can decrease its basicity relative to less hindered isomers like n-butylamine and sec-butylamine. ncert.nic.indoubtnut.com Calorimetric studies on the complex formation between butylamine isomers and butanols have been used to understand how steric and inductive effects influence their molecular interactions. ias.ac.in

Below is a comparative table of the physical properties of the butylamine isomers.

| Property | n-Butylamine | sec-Butylamine | Isobutylamine | This compound |

| IUPAC Name | Butan-1-amine | Butan-2-amine | 2-Methylpropan-1-amine | 2-Methylpropan-2-amine |

| Structure | CH₃(CH₂)₃NH₂ | CH₃CH₂CH(NH₂)CH₃ | (CH₃)₂CHCH₂NH₂ | (CH₃)₃CNH₂ |

| Boiling Point | 77-79 °C wikipedia.org | 63 °C wikipedia.org | 68-69 °C | 44-46 °C sigmaaldrich.com |

| Melting Point | -49 °C wikipedia.org | -104.5 °C wikipedia.org | -85 °C | -67 °C sigmaaldrich.com |

| Density (g/mL) | 0.740 (at 20°C) wikipedia.org | 0.724 (at 20°C) wikipedia.org | 0.736 (at 20°C) | 0.696 (at 25°C) sigmaaldrich.com |

| pKa of conjugate acid | 10.78 wikipedia.org | ~10.7 | ~10.7 | ~10.7 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRBMKDOPFTVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10017-37-5 (hydrochloride), 60469-70-7 (hydrobromide), 63302-54-5 (sulfate[2:1]) | |

| Record name | Erbumine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024681 | |

| Record name | tert-Butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 70 °F. Less dense (at 6.2 lb / gal) than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an amine odor; [HSDB] | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

111.9 °F at 760 mmHg (NTP, 1992), 44 - 46 °C | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

50 °F (NTP, 1992), -8 °C, 16 °F (-8 °C) (closed cup) | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble (NTP, 1992), Miscible with alcohol and ether; soluble in chloroform, Sol in common organic solvents, In water, 1X10+6 mg/L at 25 °C /miscible/ | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.696 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6958 at 20 °C/4 °C | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR= 1) | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

568.7 mmHg (USCG, 1999), 372.0 [mmHg], 372 mm Hg at 25 °C | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-64-9 | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erbumine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERBUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Z53KF68U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-89.5 °F (NTP, 1992), -72.65 °C | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Advanced Synthesis Methodologies for Tert Butylamine

Direct Amination of Isobutylene (B52900) with Zeolite Catalysts

The commercial production of tert-Butylamine is prominently achieved through the direct amination of isobutylene using zeolite catalysts. wikipedia.org This method involves the reaction of isobutylene with ammonia (B1221849). wikipedia.org It is considered an atomically economic and green chemical reaction. cjcatal.com Zeolites with appropriate pore structures (larger than 0.5 nm) and a significant number of medium-strength acid sites are essential for catalyzing this amination reaction effectively. researchgate.net Zeolites with topologies such as BEA, MFI, MEL, MWW, and EUO have demonstrated good performance in this process. researchgate.net

Among various zeolites, ZSM-5 has been extensively studied for the synthesis of this compound from isobutene. sylzyhg.com The reaction mechanism involves Brønsted acidic protons within the zeolite pores acting as the active sites. academie-sciences.fr Kinetic studies and FTIR spectroscopy have shown a strong competition for adsorption on these Brønsted acid sites between isobutylene and the resulting tert-butylammonium (B1230491) ions. academie-sciences.fracs.org

To enhance the catalytic efficacy of ZSM-5 for isobutene amination, various modifications are employed. One approach involves the modification with metallic ions. For instance, modifying the HZSM-5 molecular sieve with cerium has been shown to increase the strength and concentration of Brønsted acid sites, leading to excellent catalytic activity. researchgate.net Similarly, the introduction of gallium to ZSM-5 has been studied to boost the amination of isobutene. sylzyhg.com The goal of these modifications is to optimize the acidic properties of the catalyst to achieve higher conversion rates and selectivity under milder reaction conditions. researchgate.net

For industrial-scale production, the optimization of reaction conditions is paramount to maximize yield and purity while ensuring economic viability. The direct amination of isobutylene is an exothermic reaction, meaning that lower temperatures favor higher equilibrium conversion. cjcatal.comresearchgate.net However, from a kinetic standpoint, higher temperatures increase the reaction rate. cjcatal.comresearchgate.net This necessitates finding an optimal temperature that balances thermodynamic and kinetic factors. High pressure and a high molar ratio of ammonia to isobutylene (n(NH₃)/n(i-C₄H₈)) favor the formation of this compound. cjcatal.comresearchgate.net

Industrial processes often operate in the vapor phase at temperatures ranging from 200°C to 300°C and high pressures. researchgate.netgoogle.com One patented process describes reacting isobutene and ammonia on a dealuminized silica-alumina catalyst with a specific Si/Al ratio, achieving a this compound purity of at least 99.5% without the need for fractional distillation. google.com

Interactive Data Table: Industrial Process Parameters for Isobutylene Amination

| Parameter | Value | Catalyst | Selectivity to this compound | Source |

| Temperature | 230 °C | Cerium-modified HZSM-5 | - | researchgate.net |

| Total Pressure | 0.5 MPa | Cerium-modified HZSM-5 | - | researchgate.net |

| NH₃:Isobutene Molar Ratio | 2:1 | Cerium-modified HZSM-5 | - | researchgate.net |

| Temperature | 300 °C | Aluminosilicate/Borosilicate | 95% | researchgate.net |

| NH₃:Isobutene Molar Ratio | 1.5:1 | Aluminosilicate/Borosilicate | 95% | researchgate.net |

| Temperature | 200-300 °C | BEA Zeolite | 93-100% | google.com |

| Temperature | 300 °C | Iron-Silicon | 97.6% | google.com |

| Pressure | 500 MPa | Iron-Silicon | 97.6% | google.com |

| NH₃:Isobutene Molar Ratio | 5:1 | Iron-Silicon | 97.6% | google.com |

| Temperature | 300 °C | Diatomite | 99.8% | google.com |

| Pressure | 250 MPa | Diatomite | 99.8% | google.com |

| NH₃:Isobutene Molar Ratio | 2:1 | Diatomite | 99.8% | google.com |

ZSM-5 Molecular Sieve Catalysis and Its Modifications

tert-Butylurea (B72671) Hydrolysis Methods

An alternative synthesis route to this compound involves the hydrolysis of tert-butylurea. guidechem.com This method can be simpler and more convenient for laboratory-scale preparations. orgsyn.org The process typically begins with the synthesis of tert-butylurea itself, which can be produced from raw materials such as urea (B33335), tert-butanol, and isobutylene in the presence of sulfuric acid. guidechem.com

The direct hydrolysis of tert-butylurea is a straightforward method for producing this compound. orgsyn.org This is typically achieved through alkaline hydrolysis. google.com The process involves heating tert-butylurea with a strong alkali, such as sodium hydroxide (B78521). google.comorgsyn.org In one described method, tert-butylurea is added to a 40% aqueous solution of sodium hydroxide and refluxed for several hours. google.com Following the reflux, this compound is collected by distillation. google.com The use of a high-boiling-point solvent like ethylene (B1197577) glycol can also facilitate the hydrolysis. guidechem.comorgsyn.org However, methods using mixed alkalis of calcium hydroxide and sodium hydroxide have also been developed to reduce production costs. google.com

Interactive Data Table: Parameters for Direct Hydrolysis of tert-Butylurea

| Reactant 1 | Reactant 2 | Molar Ratio (tert-Butylurea:NaOH) | Reaction Conditions | Yield of this compound | Source |

| tert-Butylurea | 40% NaOH aqueous solution | 1:2 | Reflux for 4 hours, then distill | >98% | google.com |

| tert-Butylurea | Sodium Hydroxide | - | Heat in ethylene glycol solvent | 75-82% | orgsyn.org |

| tert-Butylurea | Calcium Hydroxide & Sodium Hydroxide | - | Alkaline hydrolysis | High conversion rate | google.com |

Hydrolysis in Pressure Vessels with Aqueous Sodium Hydroxide

The hydrolysis of tert-butylurea to this compound can be effectively conducted under elevated temperature and pressure. One documented method involves heating tert-butylurea with a 40% aqueous solution of sodium hydroxide in a pressure vessel at 130°C. youtube.com This approach offers an alternative to carrying out the hydrolysis in high-boiling point solvents like ethylene glycol, representing a direct and contained method for the final conversion step in this synthesis pathway. youtube.com The use of a sealed pressure vessel is necessary to reach temperatures above the boiling point of the aqueous solution, thereby accelerating the hydrolysis reaction.

tert-Butylurea Synthesis from Urea and tert-Butyl Alcohol

A well-established method for producing the precursor tert-butylurea involves the reaction of urea with tert-butyl alcohol in the presence of concentrated sulfuric acid. youtube.com In a typical laboratory procedure, finely powdered urea is gradually added to concentrated sulfuric acid while maintaining the temperature between 20°C and 25°C using an ice bath. youtube.com Subsequently, tert-butyl alcohol is added dropwise, ensuring the temperature is kept within the same range to prevent the formation of byproducts like diisobutylene. youtube.com The reaction mixture is typically stirred and allowed to stand for several hours to ensure the reaction goes to completion before the product, tert-butylurea, is isolated. youtube.com

The stoichiometry and reaction conditions are critical for maximizing yield. The general protocol is based on a modification of a patented method for preparing alkyl ureas. youtube.com

Table 1: Reaction Parameters for tert-Butylurea Synthesis

| Parameter | Value |

| Reactants | |

| Urea | 1 mole |

| tert-Butyl Alcohol | 2 moles |

| Concentrated Sulfuric Acid | ~2 moles |

| Conditions | |

| Temperature | 20-25 °C |

| Notes | Reactants are added slowly with cooling. |

This interactive table summarizes the typical molar ratios and temperature for the synthesis of tert-butylurea from urea and tert-butyl alcohol. youtube.comacs.org

Methyl tert-Butyl Ether (MTBE) and Urea Method

In the first stage, fully crushed urea is dissolved in concentrated (96-98%) sulfuric acid, with the temperature controlled at 20-25°C. orgsyn.org MTBE is then added dropwise over a period of one to two hours. The reaction proceeds with a molar ratio of MTBE:urea:concentrated sulfuric acid of 1:1:2. orgsyn.org After the addition is complete, the mixture is stirred and allowed to stand at room temperature for approximately 16 hours. The resulting tert-butylurea is then precipitated. orgsyn.org This reaction leverages the ability of strong acids to facilitate the cleavage of MTBE, generating a tert-butyl carbocation that is subsequently attacked by urea. orgsyn.orgmdpi.com A yield of over 90% for tert-butylurea based on MTBE has been reported for this step. orgsyn.org

The tert-butylurea formed in the previous step is hydrolyzed by adding it to a 40% aqueous solution of sodium hydroxide. orgsyn.orggoogle.com The typical molar ratio of tert-butylurea to NaOH is 1:2. google.com The mixture is heated to reflux and stirred for approximately 3 to 4 hours. orgsyn.orggoogle.com Following the reflux period, this compound is isolated directly from the reaction mixture by distillation, with the fraction boiling between 42-46°C being collected. orgsyn.org This hydrolysis and distillation step is highly efficient, with reported yields of over 98% and a purity exceeding 95%. orgsyn.org

Table 2: MTBE and Urea Method Overview

| Step | Key Reagents | Conditions | Reported Yield |

| 1. tert-Butylurea Synthesis | MTBE, Urea, Conc. H₂SO₄ | 20-25°C, 16 hours | >90% |

| 2. Hydrolysis & Distillation | tert-Butylurea, 40% NaOH(aq) | Reflux for 3-4 hours | >98% |

This interactive table outlines the two-stage process for synthesizing this compound from MTBE and urea. orgsyn.orggoogle.com

Hydrogenolysis of 2,2-Dimethylethylenimine

A distinct route to this compound involves the catalytic hydrogenolysis of 2,2-dimethylethylenimine (also known as 2,2-dimethylaziridine). orgsyn.org This method consists of the ring-opening of the strained three-membered aziridine (B145994) ring via the addition of hydrogen.

The procedure involves charging a hydrogenation apparatus with a solution of freshly distilled 2,2-dimethylethylenimine in a solvent such as purified dioxane. orgsyn.org Raney nickel is used as the catalyst for this transformation. The hydrogenation is carried out under hydrogen pressure at an elevated temperature, for instance, 60°C, and is continued until the uptake of hydrogen ceases. orgsyn.org The catalyst is then removed by filtration, and the this compound product is isolated from the filtrate by fractional distillation. Yields for this hydrogenolysis step have been reported in the range of 75–82%. orgsyn.org

The starting material for the hydrogenolysis, 2,2-dimethylethylenimine, is itself prepared from 2-amino-2-methyl-1-propanol. orgsyn.org This preparation is a dehydration and cyclization reaction. A cold aqueous solution of sulfuric acid is added to an aqueous solution of 2-amino-2-methyl-1-propanol. orgsyn.org Water is then distilled from this mixture at atmospheric pressure until the temperature of the solution rises significantly, to around 115°C, forming the sulfate (B86663) salt of the amino alcohol. orgsyn.org After cooling, a concentrated solution of sodium hydroxide is added to the residue, and the liberated 2,2-dimethylethylenimine is distilled from the flask. orgsyn.org The crude imine is collected and can be purified by a subsequent distillation. It is important to note that the isolated 2,2-dimethylethylenimine is prone to polymerization and should be used in the subsequent hydrogenation step within a few hours of its preparation. orgsyn.org

Catalytic Hydrogenation Processes

Catalytic hydrogenation represents a significant pathway for the synthesis of this compound. One established method involves the low-pressure hydrogenation of 2,2-dimethylethylenimine. acs.org In a typical procedure, 2,2-dimethylethylenimine is hydrogenated in a bomb or bottle charged with purified dioxane and Raney nickel as the catalyst. orgsyn.org The reaction is generally conducted at a temperature of 60°C until the uptake of hydrogen ceases. orgsyn.org This process yields this compound with reported efficiencies between 75-82%. orgsyn.org

Another approach involves the reaction of isobutene with ammonia at high temperatures (200 to 350°C) and pressures (40 to 700 bar) over an acidic heterogeneous catalyst. google.com This direct amination process represents an equilibrium reaction. To optimize the conversion, which can be limited under standard fixed-bed reactor conditions, the reaction is best carried out in one or more reaction zones where a constant or nearly constant temperature is maintained, for instance, in a tube bundle reactor. google.com

The table below summarizes key parameters for the hydrogenation of 2,2-dimethylethylenimine.

| Precursor | Catalyst | Solvent | Temperature | Yield |

| 2,2-Dimethylethylenimine | Raney Nickel | Dioxane | 60°C | 75-82% |

Hofmann Rearrangement from Trimethylacetamide

The Hofmann rearrangement provides a classical route to this compound from trimethylacetamide (also known as pivalamide). orgsyn.org This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The process is initiated by treating the primary amide, trimethylacetamide, with an alkaline solution of sodium hypobromite, which is typically formed in situ from bromine and sodium hydroxide. wikipedia.org

The reaction proceeds through several key steps:

Deprotonation of the amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide intermediate.

A second deprotonation gives a bromoamide anion. wikipedia.org

This anion rearranges, with the tert-butyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming tert-butyl isocyanate. wikipedia.org

The intermediate isocyanate is then hydrolyzed by the aqueous base. This occurs via the formation of a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final product, this compound, and carbon dioxide. wikipedia.org

Modifications to the classical Hofmann rearrangement exist, such as using N-bromoacetamide (NBA) in the presence of lithium hydroxide, which can provide high yields of carbamate (B1207046) products that can then be converted to the amine. organic-chemistry.org

Schmidt Reaction from Trimethylacetic Acid

The synthesis of this compound can also be achieved from trimethylacetic acid (pivalic acid) via the Schmidt reaction. orgsyn.org This reaction facilitates the conversion of a carboxylic acid to an amine with the loss of carbon dioxide. wikipedia.org The reaction is conducted under acidic conditions, typically using sulfuric acid, with hydrazoic acid (HN₃). wikipedia.orglibretexts.org

The mechanism for the Schmidt reaction on a carboxylic acid involves the following sequence:

Protonation of the carboxylic acid and subsequent loss of water to form an acylium ion. wikipedia.orglibretexts.org

The acylium ion reacts with hydrazoic acid to form a protonated acyl azide (B81097) intermediate. libretexts.orgbyjus.com

This intermediate undergoes rearrangement, where the tert-butyl group migrates from the carbonyl carbon to the nitrogen, leading to the expulsion of dinitrogen gas (N₂). libretexts.orgbyjus.com

The resulting protonated isocyanate is attacked by water to form a carbamate. wikipedia.orgbyjus.com

Finally, the carbamate undergoes deprotonation and decarboxylation to produce this compound. wikipedia.org

Reduction of tert-Butylhydrazide

Another documented method for preparing this compound is through the reduction of tert-butylhydrazide. orgsyn.org The starting material, tert-butylhydrazine, can be obtained from its hydrochloride salt by distillation from a strong base like potassium hydroxide. orgsyn.org While specific reducing agents for the direct conversion of tert-butylhydrazide to this compound are not detailed in the provided sources, the reduction of related hydrazine (B178648) derivatives often employs strong reducing agents. The literature does describe the lead dioxide oxidation of alkylhydrazines as a general method. orgsyn.org

Electrosynthesis Approaches

Electrochemical methods offer a modern and sustainable alternative for amine synthesis. These approaches utilize electricity to drive chemical transformations, often under mild conditions.

An electrochemical approach has been developed for the synthesis of N-alkylated amines, such as benzyl-tert-butylamine, which demonstrates the principles applicable to advanced amine synthesis. rsc.orgrsc.org This process involves a paired electrolysis system that integrates an oxidation step and a reductive amination step. rsc.org In this system, an alcohol (e.g., benzyl (B1604629) alcohol) is first oxidized to an aldehyde at the anode. This is followed by the reductive amination of the aldehyde with an amine (e.g., this compound) at the cathode. rsc.orgrsc.org

The process capitalizes on the in-situ generation of an imine from the aldehyde and this compound, which is then reduced to the final amine product. rsc.org This method avoids the need for traditional stoichiometric reagents and can be more energy-efficient. rsc.org Research has shown that nickel-based catalysts are effective for these transformations. rsc.orgrsc.orgucla.edu

Nickel oxyhydroxide (NiOOH) plays a crucial role as an electrocatalyst in the anodic oxidation step of the electrosynthesis process. rsc.orgrsc.org NiOOH, which exists in different phases such as β-NiOOH and γ-NiOOH, is formed in situ on a nickel electrode surface in an alkaline electrolyte. mdpi.comuii.ac.idelsevierpure.com It is an active catalyst for the oxidation of alcohols to aldehydes. rsc.orgrsc.org

The table below highlights the performance of different electrodes in the electrosynthesis of benzyl-tert-butylamine.

| Step | Electrode | Product | Faradaic Efficiency (FE) |

| Oxidation | NiOOH (10 monolayers in this compound solution) | Benzaldehyde (B42025) | 100% |

| Reductive Amination | Ag | Benzyl-tert-butylamine | 39% |

| Overall Process | NiOOH // Ag | Benzyl-tert-butylamine | 35% |

Nickel-Catalyzed Oxidation and Reductive Amination

Optimization on Silver and Lead Electrodes

In the electrochemical synthesis of amines via reductive amination, the choice of electrode material is critical to the efficiency and selectivity of the reaction. Research into the conversion of benzyl alcohol to benzyl-tert-butylamine has involved the optimization of different cathode materials for the reductive amination step. rsc.org

In this process, benzyl alcohol is first oxidized to benzaldehyde. The subsequent reductive amination of benzaldehyde with this compound was tested on both silver (Ag) and lead (Pb) electrodes. rsc.org The primary goal was to maximize the Faradaic Efficiency (FE) towards the desired benzyl-tert-butylamine product while minimizing competing reactions, such as the hydrogen evolution reaction. rsc.org

Studies revealed that silver electrodes significantly outperformed lead electrodes for this transformation. On silver, the reductive amination achieved a Faradaic Efficiency of 39% for the formation of benzyl-tert-butylamine. rsc.org Although hydrogen evolution was a notable competing reaction, the efficiency on silver was superior to that on lead, establishing it as the more effective catalyst for this specific reduction. rsc.org

Table 1: Comparison of Electrode Performance in Reductive Amination

| Electrode Material | Product | Faradaic Efficiency (FE) | Competing Reactions |

| Silver (Ag) | Benzyl-tert-butylamine | 39% | Hydrogen Evolution rsc.org |

| Lead (Pb) | Benzyl-tert-butylamine | Lower than Ag rsc.org | Hydrogen Evolution rsc.org |

Paired Electrolysis for Alcohol-to-Amine Conversion

A significant advancement in electrochemical synthesis is the use of paired electrolysis, where simultaneous oxidation and reduction reactions occur in an electrochemical cell to synthesize a target molecule. This approach was successfully applied to the conversion of an alcohol to an amine, specifically in the synthesis of benzyl-tert-butylamine from benzyl alcohol and this compound. rsc.org

The process involves two key steps occurring in a coordinated fashion:

Anodic Oxidation: At the anode, a nickel oxyhydroxide (NiOOH) catalyst is used for the selective oxidation of benzyl alcohol into the benzaldehyde intermediate. rsc.org

Cathodic Reduction: At the cathode, the in-situ generated benzaldehyde reacts with this compound to form an imine, which is then reduced to the final product, benzyl-tert-butylamine. rsc.org

Table 2: Summary of Paired Electrolysis for Benzyl-tert-butylamine Synthesis

| Parameter | Details |

| Overall Reaction | Benzyl alcohol to Benzyl-tert-butylamine rsc.org |

| Anode Catalyst | Nickel Oxyhydroxide (NiOOH) rsc.org |

| Cathode Catalyst | Silver (Ag) rsc.org |

| Solvent/Medium | This compound Solution (pH 11) rsc.org |

| Overall Faradaic Efficiency (FE) | 35% rsc.org |

Iii. Reaction Mechanisms and Chemical Transformations Involving Tert Butylamine

Role as a Base in Organic Synthesis

Tert-butylamine's basicity (pKa of its conjugate acid is around 10.7) allows it to function as an effective proton scavenger in a variety of chemical transformations.

A comprehensive review of available literature does not indicate that this compound is commonly employed as a base in aziridination reactions. However, a related compound, tert-butylsulfonamide (B1227323), has been identified as a valuable nitrogen source for the catalytic aziridination of olefins. nih.gov In these reactions, the N-chloramine salt of tert-butylsulfonamide acts as both the nitrogen source and the terminal oxidant, functioning similarly to Chloramine-T. nih.gov The resulting sulfonyl-nitrogen bond in the aziridine (B145994) product can be cleaved under mild acidic conditions, which facilitates the release of the free amino group. nih.gov

A fundamental application of this compound in organic synthesis is its use to neutralize acids, forming tert-butylammonium (B1230491) salts. This reaction is often exothermic. nih.gov This property is particularly useful for two main purposes: scavenging acidic byproducts generated during a reaction and for the purification of acidic organic compounds.

Acid Scavenging: In reactions that produce acidic byproducts, such as hydrogen halides during acylation reactions, a base is often added to neutralize the acid and drive the reaction to completion. While more sterically hindered amines like di-tert-butylamine (B1584993) are known to be non-nucleophilic bases, this compound can also serve as an acid scavenger. rsc.org Its bulky nature can disfavor nucleophilic attack on the electrophilic center, allowing it to primarily act as a Brønsted base. For instance, in a synthesis process for this compound itself, calcium hydroxide (B78521) is used in an acid-base neutralization step to liberate the free amine from its sulfate (B86663) salt. google.com

Purification via Salt Formation: The ability of this compound to form stable, often crystalline, salts with acidic organic compounds provides a valuable method for purification. An impure acidic compound can be treated with this compound to form the corresponding ammonium (B1175870) salt, which can then be isolated and purified by recrystallization. The purified salt can subsequently be treated with a strong acid to regenerate the pure acidic compound.

A notable example is in the purification of Montelukast, a medication used to manage asthma. The this compound salt of Montelukast is readily isolable in a substantially crystalline form, which allows for effective purification of the free Montelukast acid. nih.gov Similarly, the this compound salt of clavulanic acid is used as a key intermediate that is easy to isolate in pure form with a high yield, facilitating the preparation of pharmaceutically acceptable clavulanate salts. mdpi.com

Participation in Cross-Coupling Reactions

Recent advancements in synthetic methodology have highlighted the utility of this compound in transition metal-catalyzed reactions, particularly in the domain of photoredox catalysis.

In the field of nickel-catalyzed photoredox reactions, this compound has emerged as a highly effective and cost-efficient additive. These reactions, which merge visible-light photoredox catalysis with nickel catalysis, enable the formation of carbon-heteroatom bonds under mild conditions.

A significant breakthrough has been the identification of this compound as a bifunctional additive, acting as both a ligand and a base in nickel-catalyzed photoredox cross-coupling reactions. nih.govgoogle.commdpi.comresearchgate.net This dual role simplifies reaction setups and overcomes challenges associated with the synergy between separate ligand and base components. nih.govmdpi.com

The tertiary alkyl group of this compound is crucial to its effectiveness. It enhances the lability of coordination to the nickel center, which promotes efficient ligand exchange and catalytic turnover. researchgate.net Furthermore, the steric bulk of the tert-butyl group makes undesirable side reactions like reductive elimination and self-coupling more difficult. researchgate.net The absence of α-hydrogen atoms in its structure also minimizes the formation of unwanted reductive byproducts. researchgate.net

The nickel-photoredox system using this compound as a bifunctional additive has proven to be a general and effective method for both C-O and C-N bond-forming reactions. nih.govgoogle.commdpi.comresearchgate.net This protocol demonstrates broad applicability with a diverse range of nucleophiles.

For C-O bond formation , this method facilitates the cross-coupling of various phenols and aliphatic alcohols with aryl halides. nih.govresearchgate.net Research has shown that while simpler primary alkyl amines often lack the necessary basicity for efficient deprotonation, the steric profile of this compound leads to highly efficient phenol (B47542) cross-coupling at room temperature, achieving yields up to 94%. researchgate.net

For C-N bond formation , the system is effective for coupling with anilines, sulfonamides, sulfoximines, and imines. nih.govmdpi.comresearchgate.net The mild conditions and broad functional group tolerance make this method particularly valuable for the derivatization of complex biomolecules and for performing sequential one-pot functionalizations. nih.govresearchgate.net

The table below summarizes the scope of this methodology for different nucleophile classes in the nickel-photoredox cross-coupling with aryl halides, highlighting the versatility of this compound as a dual-function additive. researchgate.net

| Nucleophile Class | Example Nucleophile | Example Aryl Halide | Yield (%) |

|---|---|---|---|

| Phenols | 4-Methoxyphenol | 4-Bromobenzonitrile | 94 |

| Aliphatic Alcohols | Isopropanol | 1-Bromo-4-fluorobenzene | 85 |

| Anilines | Aniline (B41778) | 4-Bromoacetophenone | 91 |

| Sulfonamides | Methanesulfonamide | 4-Bromobenzonitrile | 88 |

| Sulfoximines | S,S-Dimethylsulfoximine | 4-Bromobenzonitrile | 78 |

Nickel-Catalyzed Photoredox Reactions

Impact on Reaction Efficiency and Selectivity

This compound has been identified as a highly effective bifunctional additive in transition metal-catalyzed cross-coupling reactions, particularly in nickel-photoredox systems. nih.govresearchgate.netchemrxiv.org It uniquely serves as both a cost-effective ligand and a base, simplifying reaction conditions and overcoming challenges associated with traditional additives. nih.govacs.orgconsensus.app This dual role facilitates efficient C–O and C–N bond-forming reactions under mild conditions. chemrxiv.orgacs.org

The steric profile of this compound is crucial to its success. nih.govacs.org Compared to less sterically hindered primary amines like hexylamine (B90201) or cyclohexylamine, which can lead to self-coupling byproducts, the bulky tertiary alkyl group of this compound minimizes such undesired reactions. nih.govacs.org This steric hindrance also makes reductive elimination more challenging, further improving selectivity for the desired cross-coupled product. nih.govacs.org In studies of nickel-catalyzed phenol cross-coupling, this compound provided a 94% yield, significantly outperforming less bulky amines. nih.govacs.org

The electronic properties and coordination behavior of this compound also enhance reaction efficiency. Its tertiary alkyl group increases coordination lability, which promotes efficient ligand exchange and catalyst turnover. nih.govacs.org However, its effectiveness is concentration-dependent; high concentrations (e.g., 2.6 equivalents) can lead to decreased reaction rates by outcompeting the desired nucleophile for coordination to the nickel center. nih.govacs.org This highlights the importance of a delicate balance where nucleophiles can effectively compete with this compound to ensure product formation. nih.govacs.org The success of the reaction often depends on the nucleophile having a similar or higher nucleophilicity than the phenol being displaced. nih.gov

In competitive experiments involving different aryl halides, the properties of the electrophile also influence reaction rates. Consistent with other nickel-photoredox catalyzed protocols, electron-rich aryl halides have been shown to decrease reaction rates. nih.govacs.org The bifunctional nature of this compound has proven effective for a wide array of nucleophiles, including phenols, aliphatic alcohols, anilines, and sulfonamides, demonstrating its broad applicability in improving reaction efficiency and selectivity. chemrxiv.orgnih.gov

Table 1: Effect of Amine Additive on Nickel-Photoredox Phenol Cross-Coupling Yield

| Amine Additive | Steric Profile | Outcome | Yield (%) | Citation |

|---|---|---|---|---|

| Hexylamine | Primary | Self-coupling | - | nih.govacs.org |

| Cyclohexylamine | Primary, cyclic | Self-coupling | - | nih.govacs.org |

| Isopropylamine | Primary, branched | Self-coupling | - | nih.govacs.org |

| 1-Adamantylamine | Primary, bulky cage | Efficient cross-coupling | 91 | nih.govacs.org |

| This compound | Primary, bulky t-butyl | Efficient cross-coupling | 94 | nih.govacs.org |

Stereochemical Implications in Coupling Reactions

While research highlights the significant role of this compound in controlling reaction efficiency and regioselectivity, specific details on its influence over stereochemistry (the 3D arrangement of atoms) are less documented in the provided sources. The literature emphasizes how bulky ligands, in general, can influence selectivity. For instance, in palladium-catalyzed Suzuki couplings of dihalogenated N-heteroarenes, bulky ligands like PtBu₃ can invert the typical site of reactivity (regioselectivity) from C4 to C2. nih.gov This inversion is often attributed to the ability of sterically demanding ligands to promote a lower coordination number at the metal center (e.g., a 12-electron PdL species), which alters the mechanism of oxidative addition. nih.gov

The steric bulk of this compound itself is a key feature, discouraging unwanted side reactions and promoting lability. nih.govacs.org In nickel-catalyzed N-arylation chemistry, the structure of ligands, including bulky phosphine (B1218219) ligands, has been shown to influence reactivity preferences between different halide leaving groups (e.g., C-Br vs. C-Cl). researchgate.net While these examples demonstrate that steric properties, a key feature of this compound, are critical for directing reaction outcomes, they primarily discuss regioselectivity and chemoselectivity rather than stereoselectivity. The direct impact of this compound on creating or favoring a specific stereoisomer in coupling reactions is not explicitly detailed.

Biomolecule Derivatization Applications

This compound's utility extends to the functionalization of biologically relevant molecules. Its application as a bifunctional additive in nickel-photoredox catalysis has proven effective for biomolecule derivatization under mild conditions. nih.govresearchgate.netchemrxiv.org This protocol is particularly valuable as it allows for the modification of complex structures often found in biological chemistry. chemrxiv.orgnih.gov

The method is compatible with a diverse range of nucleophiles, which is a critical requirement for modifying varied functional groups present in biomolecules. chemrxiv.org For instance, the protocol has been successfully applied to C-N and C-O bond-forming reactions, which are fundamental transformations in the synthesis and modification of peptides, natural products, and pharmaceuticals. nih.govnih.govrsc.org The mild nature and broad functional group tolerance of the this compound system are advantageous for these applications. acs.org

In a different context, butylamine (B146782) has been used as a conjugative reagent for the on-column derivatization of antioxidant amino acids, such as N-acetylcysteine (NAC) and glutathione (B108866) (GSH), in biological samples like brain tissue and plasma. nih.gov In this method, butylamine is used alongside o-phthaldialdehyde in a high-performance liquid chromatography (HPLC) system to create fluorescent derivatives that can be easily detected, enabling precise quantification of these important biomolecules. nih.gov

Atmospheric Degradation Mechanisms

Once released into the atmosphere, this compound undergoes photo-oxidation, primarily initiated by reaction with hydroxyl (OH) radicals, which are abundant in the troposphere. whiterose.ac.uknih.govunit.no This degradation process leads to the formation of various gas-phase products and can contribute to the formation of secondary organic aerosols. whiterose.ac.ukacs.org The reaction with OH radicals is the dominant loss process for most gas-phase organic chemicals, including amines. unit.no

A significant outcome of this compound's atmospheric degradation is the formation of particles. whiterose.ac.ukacs.org This aerosol formation is often induced by an acid-base reaction between the unreacted amine and photochemically generated acids, such as nitric acid, leading to the formation of low-volatility salts like tert-butylaminium nitrate (B79036). whiterose.ac.uknih.govacs.org

OH-Initiated Oxidation Pathways

The atmospheric oxidation of this compound is predominantly initiated by its reaction with hydroxyl (OH) radicals. whiterose.ac.uknih.gov The rate constant for the reaction between this compound and OH radicals has been measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K. whiterose.ac.uknih.govacs.org Quantum chemistry studies and laboratory experiments have elucidated the primary pathways of this reaction. consensus.appwhiterose.ac.ukacs.org

The initiation step can theoretically occur via hydrogen abstraction from either the methyl (-CH₃) groups or the amino (-NH₂) group of the this compound molecule. acs.org However, both theoretical calculations and experimental evidence from photoreactor studies confirm that the reaction overwhelmingly proceeds via H-abstraction from the amino group. whiterose.ac.uknih.govacs.org This pathway is significantly more favorable than abstraction from the carbon-hydrogen bonds of the tert-butyl group. whiterose.ac.ukacs.org

Hydrogen Abstraction from Amino Group

The primary step in the OH-initiated atmospheric degradation of this compound is the abstraction of a hydrogen atom from its amino (-NH₂) group by a hydroxyl radical. whiterose.ac.ukacs.orgresearchgate.net

(CH₃)₃CNH₂ + •OH → (CH₃)₃CNH• + H₂O

This reaction forms the aminyl radical, (CH₃)₃CNH•, and a molecule of water. whiterose.ac.uk This pathway is favored over hydrogen abstraction from the C-H bonds of the tert-butyl group. whiterose.ac.ukacs.org The resulting aminyl radical is a key intermediate that undergoes further reactions in the atmosphere, particularly in the presence of nitrogen oxides (NOₓ), to form a variety of secondary pollutants. whiterose.ac.uknih.gov The focus on the amino group as the primary reaction site is a critical finding for accurately modeling the atmospheric fate of this compound and predicting its degradation products. whiterose.ac.ukacs.org

Formation of tert-Butylnitramine and Acetone (B3395972)

Following the initial hydrogen abstraction from the amino group, the resulting (CH₃)₃CNH• radical undergoes a series of reactions, especially in NOₓ-rich environments, that lead to the formation of tert-butylnitramine and acetone as major products. consensus.appwhiterose.ac.uknih.govacs.org

The degradation cascade is complex, but a key pathway involves the reaction of the aminyl radical with nitrogen dioxide (NO₂) to form tert-butylnitramine ((CH₃)₃CNHNO₂). whiterose.ac.ukacs.orgresearchgate.net

Acetone formation proceeds through a different intermediate, tert-butylnitrosamine ((CH₃)₃CNHNO), and its isomer, tert-butylhydroxydiazene ((CH₃)₃CN=NOH). whiterose.ac.uknih.govacs.org These species react with OH radicals, leading to the production of nitrous oxide (N₂O) and the tert-butyl radical ((CH₃)₃C•). whiterose.ac.uknih.govacs.org This tert-butyl radical is subsequently converted into acetone ((CH₃)₂CO) and formaldehyde (B43269) (HCHO). whiterose.ac.uknih.govacs.org

Minor products observed during this degradation process include 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukacs.org

Table 2: Major Products from the OH-Initiated Oxidation of this compound

| Product | Chemical Formula | Formation Pathway | Citation |

|---|---|---|---|

| tert-Butylnitramine | (CH₃)₃CNHNO₂ | Reaction of (CH₃)₃CNH• with NOₓ | whiterose.ac.ukacs.orgresearchgate.net |

| Acetone | (CH₃)₂CO | Oxidation of the (CH₃)₃C• radical | whiterose.ac.uknih.govacs.org |

| Formaldehyde | HCHO | Oxidation of the (CH₃)₃C• radical | whiterose.ac.uknih.govacs.org |

| Nitrous Oxide | N₂O | Reaction of nitrosamine (B1359907) intermediate with OH | whiterose.ac.uknih.govacs.org |

| tert-Butylaminium nitrate | (CH₃)₃CNH₃⁺NO₃⁻ | Acid-base reaction with nitric acid | whiterose.ac.ukacs.org |

Reaction with Criegee Intermediates

Criegee intermediates are reactive zwitterions formed from the ozonolysis of alkenes in the atmosphere. dicp.ac.cnacs.org The reaction kinetics between the simplest Criegee intermediate, CH₂OO, and this compound have been studied to understand its atmospheric fate. nih.govfigshare.com

Experimental studies using the OH laser-induced fluorescence (LIF) method determined the rate coefficient for the reaction of CH₂OO with this compound to be (4.95 ± 0.64) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. dicp.ac.cnnih.govfigshare.com The reaction exhibits a negative temperature dependence, with a derived activation energy of (−2.82 ± 0.37) kcal mol⁻¹. dicp.ac.cnnih.govfigshare.com This suggests the reaction rate increases as the temperature decreases.

The reaction is believed to proceed via a 1,2-insertion of the CH₂OO into the N-H bond of this compound, forming a five-membered ring transition state. acs.org This mechanism is typical for reactions of stabilized Criegee intermediates with molecules containing a hydrogen atom on a covalent bond. acs.org The rate of this reaction is slightly faster than that of CH₂OO with methylamine, a difference potentially influenced by the electron inductive and steric hindrance effects of the tert-butyl group. nih.govfigshare.com

Particle Formation via Acid-Base Reactions in the Atmosphere

Amines, including this compound, play a significant role in atmospheric new particle formation (NPF). whiterose.ac.uknih.gov Their basic nature facilitates acid-base reactions with atmospheric acids like nitric acid and sulfuric acid, leading to the formation of low-volatility salts that can nucleate into new particles. whiterose.ac.ukacs.org

Experiments have shown that the photo-oxidation of this compound in the presence of NOx leads to strong particle formation. whiterose.ac.ukacs.org This is primarily induced by the reaction between this compound and photochemically formed nitric acid, resulting in tert-butylaminium nitrate salt. whiterose.ac.ukacs.org This salt has a very low vapor pressure (5.1 ×10⁻⁶ Pa at 298 K), which promotes its condensation into the particle phase. whiterose.ac.ukacs.org

Furthermore, laboratory studies have demonstrated that the addition of this compound significantly enhances particle formation in the H₂SO₄-H₂O system. copernicus.org Even at concentrations of about 10¹⁰ molecules cm⁻³, this compound can increase the particle formation rate by approximately two orders of magnitude, highlighting its potential to strongly influence atmospheric aerosol formation. copernicus.org This effect is much stronger than that observed for ammonia (B1221849), suggesting that amines are potent candidates for explaining discrepancies between nucleation theories and atmospheric observations. copernicus.org

CO₂ Absorption and Reaction Mechanisms

The chemical properties of this compound and its derivatives are highly relevant to carbon dioxide (CO₂) capture technologies, particularly in the context of post-combustion processes.

2-(tert-Butylamino)ethanol (TBAE) is a sterically hindered alkanolamine that has been investigated for its CO₂ capture performance. acs.orgnih.govacs.org Unlike primary amines such as monoethanolamine (MEA), which readily form stable carbamates, the bulky tert-butyl group in TBAE sterically hinders the nitrogen atom, significantly impeding carbamate (B1207046) formation. acs.org This steric hindrance is a key feature of its reactivity towards CO₂. acs.org

In aqueous or ethylene (B1197577) glycol (EG) solutions, the mechanism of CO₂ capture by TBAE differs from the direct carbamate formation pathway. nih.gov Quantum chemistry studies and experimental evidence have shown that in an EG solution, the most favorable reaction pathway involves the attack of the hydroxyl (-OH) group of the solvent (EG) on CO₂, leading to the formation of anionic hydroxyethyl (B10761427) carbonate. nih.govacs.org In aqueous solutions, a similar process occurs where water participates in the reaction, resulting in the formation of bicarbonate. nih.govacs.org This mechanism bypasses the formation of a stable carbamate, which is a significant departure from the reactions seen with less hindered amines. acs.orgnih.gov

The tert-butyl group plays a crucial and defining role in the CO₂ capture mechanism of molecules like TBAE. acs.orgnih.gov Its primary function is to act as a powerful inhibitor of carbamate formation due to its significant steric bulk. acs.org This blockage is much more pronounced compared to less bulky groups found in other hindered amines. acs.org By preventing the formation of highly stable carbamates, the energy required for solvent regeneration (releasing the captured CO₂) can be potentially lowered. acs.org However, research indicates that the tert-butyl group does not actively enhance the reactivity of the alkanolamine's hydroxyl group. acs.org Therefore, its main contribution to CO₂ capture chemistry is its ability to block the amine's nitrogen from reacting directly with CO₂, thereby favoring alternative, lower-energy reaction pathways involving the solvent or water to form species like bicarbonate. acs.orgnih.gov

Derivatization Reactions for Analytical and Synthetic Purposes

Derivatization is a chemical process where a compound is transformed into a new compound (a derivative) that is more suitable for a specific analytical technique or has altered chemical properties for synthetic applications. For this compound, a primary aliphatic amine, derivatization is often essential for its analysis, particularly in chromatography and spectrophotometry, as it lacks a strong chromophore for UV-Visible detection. psu.edu

A widely used method for the derivatization of primary amines, including this compound, involves a reaction with o-phthalaldehyde (B127526) (OPA). psu.edu This reaction typically occurs at room temperature in a basic environment (pH ~10.4) and requires the presence of a thiol-containing compound, such as 2-mercaptoethanol (B42355) or thioglycolic acid. psu.eduresearchgate.net The reaction is rapid and leads to the formation of a stable derivative. psu.edu

The generally accepted mechanism, though debated, posits that the deprotonated primary amino group of this compound first attacks one of the aldehyde groups of OPA. escholarship.orgnih.gov This is followed by an intramolecular reaction and subsequent reaction with the thiol to form the final, stable product. escholarship.orgnih.gov In the specific case of the reaction between OPA and this compound, the primary product identified has been an isoindolin-1-one (B1195906) derivative. researchgate.net

The product of the OPA derivatization of a primary amine in the presence of a thiol is a 1-alkylthio-2-alkyl-substituted isoindole. researchgate.net These isoindole derivatives are highly fluorescent, a property that is exploited for their sensitive detection in various analytical methods. researchgate.netresearchgate.net The stability of these fluorescent compounds can be influenced by several factors, including the steric bulk of the amine. An increase in the bulk and substitution at the C-10 position of the isoindole structure has been shown to result in a substantial increase in the product's stability. nih.gov The choice of thiol can also impact stability and fluorescence, with reagents like 3-mercapto-1-propanol (B27887) (3-MP) found to be superior for some applications, offering very low detection limits. nih.gov